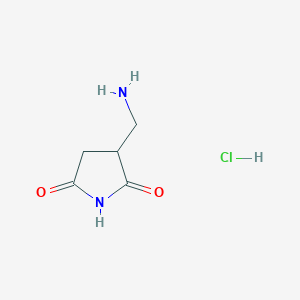

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSVAKMGPKUSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride

Foreword

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride, a valuable building block in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles and rationale for the chosen methodologies. This document is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that ensures high purity and reasonable yields. The chosen strategy hinges on the venerable Gabriel synthesis for the introduction of the primary amine, a method renowned for its reliability in avoiding the over-alkylation often problematic in amine synthesis.[1][2]

The overall synthetic pathway can be dissected into four principal stages:

-

Formation of the Succinimide Precursor: Synthesis of 3-(bromomethyl)pyrrolidine-2,5-dione from a commercially available starting material.

-

Gabriel Amine Synthesis: Introduction of the protected amino functionality via nucleophilic substitution with potassium phthalimide.

-

Deprotection: Liberation of the primary amine through hydrazinolysis of the phthalimide protecting group.

-

Salt Formation: Conversion of the free amine to the stable hydrochloride salt.

The following diagram provides a high-level visualization of this synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Step I: Synthesis of 3-(Bromomethyl)pyrrolidine-2,5-dione

The initial phase of this synthesis focuses on constructing the succinimide ring and installing a reactive handle for the subsequent Gabriel synthesis. A logical and cost-effective approach commences with itaconic acid.

Reaction Rationale and Mechanism

The synthesis of the succinimide precursor is a two-step process starting from itaconic acid. First, itaconic acid is converted to itaconic anhydride, which then reacts with ammonia to form the itaconimide. The exposed double bond of the itaconimide then undergoes an anti-Markovnikov addition of hydrogen bromide to yield the desired 3-(bromomethyl)pyrrolidine-2,5-dione. The anti-Markovnikov regioselectivity is crucial for obtaining the target isomer.[3]

Caption: Key transformations in the synthesis of the precursor.

Experimental Protocol

Part A: Synthesis of Itaconimide

-

To a stirred solution of itaconic acid (1.0 eq) in a suitable solvent such as toluene, add a dehydrating agent like acetic anhydride (1.1 eq).

-

Heat the mixture to reflux for 2-3 hours to form itaconic anhydride.

-

Cool the reaction mixture and slowly bubble ammonia gas through the solution until saturation.

-

Gently heat the mixture to drive off the solvent and excess ammonia, and to promote the cyclization to itaconimide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure itaconimide.

Part B: Synthesis of 3-(Bromomethyl)pyrrolidine-2,5-dione

-

Dissolve the itaconimide (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add a radical initiator, such as benzoyl peroxide (0.05 eq).

-

While irradiating with a UV lamp, slowly bubble hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-(bromomethyl)pyrrolidine-2,5-dione.

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| Itaconic Acid | 130.10 | 1.63 | decomposes | Irritant |

| Acetic Anhydride | 102.09 | 1.082 | 139.8 | Corrosive, Flammable |

| Ammonia | 17.03 | 0.73 (gas) | -33.34 | Corrosive, Toxic |

| Hydrogen Bromide | 80.91 | 3.2 (gas) | -66.8 | Corrosive, Toxic |

| Benzoyl Peroxide | 242.23 | 1.334 | 103-105 (decomposes) | Oxidizer, Explosive |

Step II: Gabriel Synthesis of 3-(Phthalimidomethyl)pyrrolidine-2,5-dione

With the brominated precursor in hand, the next stage involves the installation of a protected nitrogen atom at the methyl position. The Gabriel synthesis is the method of choice for this transformation, as it cleanly converts primary alkyl halides to primary amines upon deprotection.[1]

Reaction Rationale and Mechanism

This reaction proceeds via an SN2 mechanism. Phthalimide is first deprotonated with a base, typically potassium hydroxide, to form the highly nucleophilic potassium phthalimide. This nucleophile then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the N-alkylated phthalimide.[2]

Caption: SN2 mechanism of the Gabriel synthesis step.

Experimental Protocol

-

In a round-bottom flask, dissolve 3-(bromomethyl)pyrrolidine-2,5-dione (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the solid product under vacuum to yield 3-(phthalimidomethyl)pyrrolidine-2,5-dione. Further purification can be achieved by recrystallization from ethanol.

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Melting Point (°C) | Solvent | Hazards |

| 3-(Bromomethyl)pyrrolidine-2,5-dione | 206.02 | ~105-110 | DMF | Lachrymator, Irritant |

| Potassium Phthalimide | 185.22 | >300 | DMF | Irritant |

| Dimethylformamide (DMF) | 73.09 | -61 | - | Teratogen, Irritant |

Step III: Deprotection to Yield 3-(Aminomethyl)pyrrolidine-2,5-dione

The penultimate step is the cleavage of the phthalimide group to unveil the primary amine. While acidic or basic hydrolysis can be employed, hydrazinolysis (the Ing-Manske procedure) is often preferred due to its milder conditions and high efficiency.[1]

Reaction Rationale and Mechanism

Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine.

Experimental Protocol

-

Suspend 3-(phthalimidomethyl)pyrrolidine-2,5-dione (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[4]

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to dissolve any remaining solids and protonate the product amine.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride. For the free amine, the filtrate would be made basic and extracted.

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 3-(Phthalimidomethyl)pyrrolidine-2,5-dione | 272.25 | - | - | Irritant |

| Hydrazine Hydrate | 50.06 | 1.032 | 119 | Toxic, Corrosive |

| Ethanol | 46.07 | 0.789 | 78.37 | Flammable |

Step IV: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its more stable and easily handleable hydrochloride salt.

Reaction Rationale

This is a simple acid-base reaction where the basic amino group is protonated by hydrochloric acid.

Experimental Protocol

-

If starting from the free amine, dissolve it in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas) with cooling.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

If proceeding directly from the hydrazinolysis workup, the crude hydrochloride salt obtained after evaporation can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Conclusion

The synthetic pathway detailed in this guide, centered around the Gabriel synthesis, provides a reliable and well-precedented route to this compound. Each step has been chosen for its efficiency and the ability to produce a high-purity final product. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

-

Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. [Link]

-

Supporting Information for a relevant study on phthalimide deprotection. (n.d.). [Link]

-

Gabriel Synthesis. (n.d.). In Name-Reaction.com. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

-

Rudolf, B., Stawik, N., Starnowska, J., Luniewski, W., Chrościńska, A., Szymański, P., & Ulenberg, S. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

-

ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. [Link]

-

Obniska, J., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(15), 4445. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6688. [Link]

-

Patil, S. A., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1146-1153. [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

Sources

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride chemical properties and structure

An In-Depth Technical Guide to 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Introduction

This compound is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of pyrrolidine-2,5-dione (succinimide), it belongs to a class of compounds recognized for a wide spectrum of biological activities. The presence of a primary aminomethyl group provides a reactive handle for synthetic modifications, allowing for its incorporation into more complex molecular architectures. This guide offers a comprehensive overview of its chemical and structural properties, reactivity, applications, and essential handling protocols, designed for researchers and drug development professionals. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient precursor for further synthetic transformations.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1799421-09-2 (Note: CAS may vary for different isomers or related salts) | [1] |

| Molecular Formula | C₅H₉ClN₂O₂ | [1] |

| Molecular Weight | 164.59 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| InChI Key | YYSVAKMGPKUSLU-UHFFFAOYNA-N | [2] |

Molecular Structure and Stereochemistry

The molecule's structure consists of a five-membered succinimide ring, which is a core feature in many biologically active compounds.[3] A key structural feature is the aminomethyl group (-CH₂NH₂) attached to the third carbon of the pyrrolidine ring. The primary amine is protonated in the hydrochloride salt form (-CH₂NH₃⁺ Cl⁻), which significantly influences its reactivity and solubility.

The carbon at position 3 of the pyrrolidine ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different binding affinities and pharmacological profiles when interacting with chiral biological targets like proteins and enzymes.[4]

Caption: 2D Structure of this compound.

Spectroscopic Profile

While specific spectra are dependent on the instrument and conditions, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the pyrrolidine ring protons, a distinct signal for the methylene protons of the aminomethyl group, and a broad signal for the amine protons, which may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon NMR would display signals for the two carbonyl carbons (C=O) in the succinimide ring, as well as signals for the three distinct sp³-hybridized carbons of the ring and the aminomethyl side chain.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the imide group (typically around 1700-1770 cm⁻¹), N-H stretching from the amine and imide groups, and C-H stretching.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the free base (C₅H₈N₂O₂) after loss of HCl, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The pyrrolidine scaffold is a cornerstone in synthetic chemistry, with numerous established methods for its construction.[8][9]

General Synthetic Approach

A common strategy for synthesizing substituted pyrrolidine-2,5-diones involves the condensation of a suitably substituted succinic acid or its anhydride with a primary amine. For the title compound, a plausible synthetic route would start from a precursor like 2-aminomethylsuccinic acid, followed by cyclization.

Caption: Generalized synthetic workflow for pyrrolidine-2,5-dione derivatives.

Chemical Reactivity

The reactivity of this compound is governed by its primary functional groups:

-

Primary Amine: The aminomethyl group is nucleophilic (in its free base form) and is the primary site for derivatization. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide array of derivatives. This versatility is the main reason it is considered a valuable building block.

-

Succinimide Ring: The imide functionality is generally stable but can undergo hydrolysis (ring-opening) under strong acidic or basic conditions, yielding the corresponding succinamic acid derivative.

Applications in Research and Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[4][10] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is advantageous for achieving high target affinity and selectivity.[3]

Derivatives of pyrrolidine-2,5-dione have been investigated for various therapeutic applications, including:

-

Anticonvulsant Activity: The succinimide core is a well-known pharmacophore for anticonvulsant drugs.[3]

-

Antidepressant and Anxiolytic Agents: The scaffold has been incorporated into molecules targeting serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), which are key targets in the treatment of depression and anxiety.[11]

-

NMDA Receptor Inhibition: Related structures like 3-(aminomethyl)piperazine-2,5-dione have been identified as inhibitors at the NMDA receptor glycine site, a target implicated in learning and memory.[12]

This compound serves as an ideal starting point for generating libraries of compounds for screening, leveraging the reactivity of its aminomethyl handle.

Caption: Use as a scaffold for generating diverse chemical libraries.

Experimental Protocol: Example N-Acylation

This protocol provides a general, self-validating method for acylating the primary amine, a common first step in utilizing this building block.

Objective: To synthesize an N-acylated derivative of 3-(aminomethyl)pyrrolidine-2,5-dione.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)

-

Aprotic polar solvent (e.g., DMF, Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine, DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the chosen anhydrous solvent.

-

Neutralization: Add the tertiary amine base (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second scavenges the HCl generated during the acylation. Stir for 10-15 minutes.

-

Acylation: Slowly add the acyl chloride (1.1 eq) to the mixture at 0 °C. If using a carboxylic acid, pre-activate it with the coupling agent before addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is synthesized from available Safety Data Sheets (SDS).[13][14][15][16]

| Hazard Type | GHS Classification & Precautionary Statements |

| Health Hazards | May be harmful if swallowed (Acute Toxicity, Oral).[16] Causes skin and eye irritation/burns.[14] May cause respiratory tract irritation. Wear protective gloves, clothing, and eye/face protection. Do not breathe dust. Use only in a well-ventilated area.[14] |

| First Aid | If Inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases of exposure.[13] |

| Handling | Avoid dust formation and contact with skin, eyes, and clothing.[13][16] Handle in accordance with good industrial hygiene and safety practices.[15] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place.[15] Some related compounds are hygroscopic; store accordingly.[15] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.[13] |

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its defined structure, featuring a reactive primary amine on a biologically relevant succinimide scaffold, makes it an important tool for constructing novel molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

-

3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. gsrs. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

3-AMINOPROPYLTRIETHOXYSILANE CAS N°:919-30-2. OECD. [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Preparation and characterization of the 'research chemical' diphenidine... LJMU Research Online. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

(indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity. ScienceDirect. [Link]

-

3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. PubMed. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 3-(AMINOMETHYL)PYRROLIDINE-2,5-DIONE HCL | CymitQuimica [cymitquimica.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. enamine.net [enamine.net]

- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 12. 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

Unveiling the Mechanistic Landscape of Pyrrolidine-2,5-dione Analogs: A Guide for Researchers

Preamble: The Pyrrolidine-2,5-dione Core in Neuropharmacology

The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in the design of neurologically active agents, particularly in the realm of anticonvulsant and antinociceptive therapies. Its prevalence in clinically significant molecules underscores its importance as a pharmacophore. This technical guide provides an in-depth exploration of the mechanistic underpinnings of this class of compounds, with a specific focus on 3-substituted derivatives, to which 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride belongs. While direct pharmacological data for this compound is not extensively available in the current body of literature, this guide will synthesize the established mechanisms of action for its close structural analogs. This approach offers a robust, evidence-based framework for researchers and drug development professionals to formulate hypotheses and design experimental protocols to elucidate the specific activity of this and other novel pyrrolidine-2,5-dione derivatives.

The pyrrolidine-2,5-dione ring is a key feature in several approved antiepileptic drugs (AEDs), and its derivatives are actively being explored for a wider range of neurological disorders.[1][2][3][4] The versatility of this scaffold allows for substitutions at various positions, significantly influencing the pharmacological profile.[3] This guide will delve into the primary molecular targets and signaling pathways implicated in the therapeutic effects of these compounds.

Part 1: The Core Directive - A Mechanistic Overview

The anticonvulsant and antinociceptive effects of many pyrrolidine-2,5-dione derivatives are primarily attributed to their interaction with neuronal voltage-gated ion channels.[1] The prevailing evidence points towards a multi-target mechanism of action, which likely contributes to their broad spectrum of activity observed in preclinical models.[1][5]

Modulation of Voltage-Gated Ion Channels: The Primary Hypothesis

In vitro ligand binding studies and electrophysiological assays on various 3-substituted pyrrolidine-2,5-dione derivatives have consistently identified voltage-sensitive sodium channels (VSSCs) and L-type calcium channels as key molecular targets.[1]

-

Voltage-Sensitive Sodium Channels (VSSCs): By binding to VSSCs, these compounds can stabilize the inactivated state of the channel. This action reduces the influx of sodium ions into the neuron, thereby decreasing neuronal hyperexcitability and suppressing seizure propagation. This is a well-established mechanism for many existing AEDs.

-

L-type Calcium Channels: Inhibition of L-type voltage-gated calcium channels is another significant mechanism.[1] This action curtails the influx of calcium, a critical second messenger in neurotransmitter release. By reducing calcium entry, these compounds can dampen excessive neurotransmission, a hallmark of epileptic seizures.

The dual modulation of both sodium and calcium channels is a compelling feature of this compound class, potentially leading to a synergistic anticonvulsant effect and a broader therapeutic window.

Figure 1: Proposed mechanism of action for pyrrolidine-2,5-dione derivatives.

The GABAergic System: A Secondary but Significant Pathway

The structural similarity of some pyrrolidine-containing compounds to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential interaction with the GABAergic system. While not as extensively documented as ion channel modulation for this specific class, some studies have investigated the effects of pyrrolidine-2,5-dione derivatives on GABA transporters (GATs).[2][6]

Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and contributing to an anticonvulsant effect. This remains an area of active investigation for this class of compounds.

Part 2: Scientific Integrity & Logic - Experimental Validation

To rigorously determine the mechanism of action for a novel compound like this compound, a systematic, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, providing a clear and logical path to mechanistic elucidation.

In Vitro Target Engagement: Radioligand Binding Assays

The initial step is to ascertain the binding affinity of the compound to its putative molecular targets. This provides direct evidence of target engagement.

Protocol: Radioligand Binding Assay for Sodium and Calcium Channels

-

Preparation of Synaptosomes:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

Incubate the synaptosomal preparation with a specific radioligand for the target of interest (e.g., [³H]batrachotoxin for sodium channels, [³H]nitrendipine for L-type calcium channels).

-

Add increasing concentrations of this compound to compete with the radioligand.

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Figure 2: Workflow for radioligand binding assays.

Functional Assays: Electrophysiology

Demonstrating that binding to a target translates into a functional effect is crucial. Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of ion channel activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use primary cultured neurons (e.g., cortical or hippocampal neurons) or acute brain slices.

-

Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.

-

-

Recording:

-

Position a glass micropipette filled with the internal solution onto the surface of a neuron.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage protocols to elicit sodium or calcium currents.

-

-

Drug Application:

-

Establish a stable baseline recording of the currents.

-

Perfuse the recording chamber with a solution containing this compound at various concentrations.

-

Record the changes in the current amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after drug application.

-

Construct a concentration-response curve to determine the IC₅₀ for the functional inhibition of the channels.

-

Analyze changes in channel gating properties (e.g., voltage-dependence of activation and inactivation).

-

In Vivo Efficacy: Animal Models of Seizures and Pain

The final validation step is to demonstrate that the in vitro activity translates to in vivo efficacy. Standardized animal models are employed for this purpose.

| Animal Model | Description | Therapeutic Relevance |

| Maximal Electroshock (MES) Test | A supramaximal electrical stimulus is applied to induce a tonic-clonic seizure. | Models generalized tonic-clonic seizures. |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | A chemical convulsant is administered to induce clonic seizures. | Models absence seizures. |

| 6-Hz Psychomotor Seizure Test | A low-frequency electrical stimulus is used to induce a psychomotor seizure. | Models therapy-resistant partial seizures. |

| Formalin Test | Formalin is injected into the paw, inducing a biphasic pain response. | Models persistent inflammatory pain. |

Table 1: Common in vivo models for assessing anticonvulsant and antinociceptive activity.

Part 3: Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on the core ring.

-

Position 3 Substituents: The nature of the substituent at the 3-position significantly influences anticonvulsant activity. Aromatic and bulky aliphatic groups have been shown to be favorable in many cases.[3]

-

Position 1 Substituents: Modifications at the 1-position, often involving the introduction of side chains with terminal phenylpiperazine or morpholine moieties, have been a successful strategy to enhance potency and broaden the spectrum of activity.[5]

The aminomethyl group at the 3-position in this compound suggests a potential for interaction with targets that recognize amino functionalities, which warrants further investigation into its receptor binding profile beyond ion channels.

Conclusion and Future Directions

The pyrrolidine-2,5-dione scaffold is a privileged structure in the development of CNS-active agents. The primary mechanism of action for many of its anticonvulsant derivatives is the modulation of voltage-gated sodium and L-type calcium channels. While the specific mechanism of this compound remains to be definitively elucidated, the comprehensive experimental framework provided in this guide offers a clear path for its investigation. Future research should focus on conducting the outlined in vitro and in vivo studies to precisely define its pharmacological profile. Such studies will not only clarify the mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the therapeutic potential of this important class of molecules.

References

-

Rudolf, B., Strug, A., Szulczyk, D., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. Available at: [Link]

-

Zaczyńska, E., Kołaczkowski, M., Sapa, J., & Pytka, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(36), 4166-4187. Available at: [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839. Available at: [Link]

-

Góra, M., Czopek, A., Rapacz, A., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. Available at: [Link]

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

Wanner, K. T., & Höfner, G. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1293-1314. Available at: [Link]

-

Kocabaş, A., Sirin, Y., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245763. Available at: [Link]

-

Nguyen, K. T., Luethi, E., Syed, S., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorganic & Medicinal Chemistry Letters, 19(14), 3832-3835. Available at: [Link]

-

Macdonald, G. J., Proulx, C., & Petrone, M. (2010). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1639-1642. Available at: [Link]

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. Available at: [Link]

-

Jäger, A. K., & Saaby, L. (2011). Flavonoids and the CNS. Molecules, 16(3), 1471-1485. Available at: [Link]

-

Barrett, T. N., Taylor, J. A., Barker, D., et al. (2019). Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. Journal of Medicinal Chemistry, 62(16), 7543-7556. Available at: [Link]

-

de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 71, 46-52. Available at: [Link]

-

Johnston, G. A. (2006). Flavonoid modulation of GABA(A) receptors. British Journal of Pharmacology, 147(S1), S279-S286. Available at: [Link]

Sources

- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

A Technical Guide to the Biological Activity of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride and its Analogs

Introduction: The Pyrrolidine-2,5-dione Scaffold in Neuroscience

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant therapeutics. Its prevalence in neuropharmacology is particularly noteworthy, with ethosuximide, a cornerstone in the treatment of absence seizures, being a prominent example. The rigid, five-membered ring of the pyrrolidine-2,5-dione structure provides an excellent platform for stereospecific substitutions, allowing for the fine-tuning of biological activity. This guide will delve into the biological activities of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride and its close analogs, with a primary focus on their well-documented anticonvulsant properties and emerging potential in analgesia. We will explore the underlying mechanisms of action, structure-activity relationships, and the established experimental protocols for their evaluation.

Anticonvulsant Activity: A Primary Therapeutic Indication

The most extensively characterized biological activity of 3-substituted pyrrolidine-2,5-dione derivatives is their ability to suppress seizures. A significant body of research has demonstrated the efficacy of this class of compounds in various preclinical models of epilepsy, suggesting their potential for the development of novel anti-epileptic drugs (AEDs).

Mechanism of Action: Modulating Neuronal Excitability

While the precise mechanisms are still under investigation for many derivatives, the anticonvulsant effects of pyrrolidine-2,5-diones are believed to stem from their ability to modulate neuronal excitability. The leading hypotheses, supported by studies on related compounds, point towards the inhibition of voltage-gated ion channels. Specifically, interactions with voltage-sensitive sodium channels (VSSCs) and T-type calcium channels are considered key to their anti-seizure effects. By blocking these channels, these compounds can reduce the excessive neuronal firing that characterizes epileptic seizures.

Experimental Evaluation of Anticonvulsant Activity

The preclinical assessment of anticonvulsant activity relies on a battery of well-established in vivo rodent models. These assays are designed to mimic different types of human seizures and provide a robust framework for evaluating the efficacy and neurotoxicity of investigational compounds.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures.[1][2][3][4][5] It assesses the ability of a compound to prevent seizure spread.

Experimental Protocol: MES Test in Mice

-

Animal Preparation: Male ICR mice (20-25 g) are acclimated to the laboratory environment.

-

Compound Administration: The test compound, such as a derivative of 3-aminopyrrolidine-2,5-dione, is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

-

Seizure Induction: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.[2][5]

-

Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures, often used to identify compounds effective against absence seizures.[1][6][7] It evaluates a compound's ability to elevate the seizure threshold.

Experimental Protocol: scPTZ Test in Mice

-

Animal Preparation: Male CF-1 mice (18-25 g) are used.

-

Compound Administration: The test compound is administered at various doses, alongside a vehicle control.

-

Seizure Induction: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose known to induce clonic seizures (e.g., 85 mg/kg).[6]

-

Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.[6]

-

Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED₅₀ is calculated.

6-Hz Psychomotor Seizure Test

The 6-Hz test is a model for therapy-resistant partial seizures.[8][9][10][11] It is particularly valuable for identifying compounds with novel mechanisms of action.

Experimental Protocol: 6-Hz Test in Mice

-

Animal Preparation: Male ICR-CD1 mice are used.

-

Compound Administration: The test compound or vehicle is administered.

-

Seizure Induction: A low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is delivered through corneal electrodes at a specific current (e.g., 32 mA or 44 mA).[10][11]

-

Observation: The animals are observed for characteristic seizure behaviors, including a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[10][11] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[8]

-

Data Analysis: The percentage of protected animals is determined, and the ED₅₀ is calculated.

Assessment of Neurotoxicity: The Rotarod Test

A crucial aspect of developing new AEDs is to ensure a favorable safety profile. The rotarod test is a standard method for assessing motor coordination and identifying potential neurotoxic side effects.[12][13][14][15]

Experimental Protocol: Rotarod Test in Mice

-

Apparatus: A rotating rod apparatus with adjustable speed is used.

-

Training: Mice are trained to walk on the rotating rod at a constant or accelerating speed.

-

Testing: Following administration of the test compound, the mice are placed on the rod, and the latency to fall is recorded.

-

Data Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment and potential neurotoxicity. The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, can be determined.

Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolidine-2,5-diones

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature of the substituent at the 3-position of the ring. Research has shown that even minor modifications to this substituent can have a profound impact on efficacy and the spectrum of activity.

For the class of 3-aminopyrrolidine-2,5-diones, the nature of the group attached to the amino nitrogen is a key determinant of activity. For instance, studies have shown that aromatic substitutions on the amino group can lead to potent anticonvulsant effects. The presence of electron-withdrawing groups on the phenyl ring, such as chloro or trifluoromethyl groups, has been shown to enhance activity in some cases.[16] For example, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione has demonstrated broad-spectrum antiseizure activity in multiple models.[16] Furthermore, derivatives such as 3-(benzylamino)pyrrolidine-2,5-dione have also exhibited significant activity, particularly in the MES and 6 Hz tests.[16]

The aminomethyl group in This compound represents a smaller, more flexible substituent compared to the larger aromatic groups in many of the studied analogs. While direct comparative data is limited, it is plausible that this substitution pattern retains the core pharmacophore necessary for anticonvulsant activity. The primary amine of the aminomethyl group offers a site for potential hydrogen bonding interactions within the target protein, which could contribute to its binding affinity and biological effect. Further studies are warranted to fully elucidate the activity profile of this specific compound.

Figure 1: Structure-Activity Relationship of 3-Substituted Pyrrolidine-2,5-diones.

Emerging Biological Activities: Analgesia and Neuroprotection

Beyond their established role as anticonvulsants, there is growing evidence that some pyrrolidine-2,5-dione derivatives possess analgesic properties.[17][18][19] This is not entirely surprising, as there is significant mechanistic overlap between epilepsy and certain types of chronic pain, with ion channels playing a crucial role in both conditions.

Studies on various 3-substituted pyrrolidine-2,5-diones have demonstrated efficacy in animal models of tonic and neuropathic pain.[17][19] For instance, some derivatives have shown significant antinociceptive effects in the formalin test, a model of inflammatory pain, and in models of chemotherapy-induced peripheral neuropathy.[19]

The potential for neuroprotective effects is another area of interest.[20][21][22][23] The excessive neuronal activity in epilepsy can lead to excitotoxicity and neuronal damage. Compounds that can both suppress seizures and protect neurons from this damage would represent a significant therapeutic advance. While research in this area is still in its early stages for the 3-aminomethyl derivative, the broader class of pyrrolidine-containing compounds has shown promise in mitigating neuronal injury in various in vitro models.[20][21]

Figure 2: Experimental Workflow for Evaluating the Biological Activity.

Conclusion and Future Directions

This compound belongs to a class of compounds with well-established anticonvulsant activity. While direct experimental data for this specific molecule is not yet widely available in the public domain, the extensive research on its close analogs provides a strong rationale for its investigation as a potential anti-epileptic agent. The established protocols for in vivo seizure models and neurotoxicity assessment offer a clear path for its preclinical evaluation. Furthermore, the emerging evidence of analgesic and neuroprotective effects within the broader class of pyrrolidine-2,5-diones suggests that this compound may possess a multifaceted pharmacological profile. Future research should focus on the direct evaluation of this compound in the described experimental models to fully characterize its biological activity and therapeutic potential.

References

-

Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Humana, New York, NY. [Link]

-

Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 103-110). Humana, New York, NY. [Link]

-

NIEHS/DTT. (n.d.). Toxicity Specifications: Chapter 10. Neurobehavioral Testing. National Institute of Environmental Health Sciences. [Link]

-

Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

-

Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

-

PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

-

PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

-

Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]

-

Rudolf, B., Stawik, T., Starnowska-Sokół, J., Szulczyk, B., Więckowska, A., Więckowski, K., & Jarończyk, M. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

-

BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

-

The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility. (2014). Standard Operating Procedure: Rotarod Assay [ROT]. [Link]

-

protocols.io. (n.d.). Rotarod-Test for Mice. [Link]

-

Rudolf, B., Stawik, T., Starnowska-Sokół, J., Szulczyk, B., Więckowska, A., Więckowski, K., & Jarończyk, M. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. ResearchGate. [Link]

-

Rapacz, A., Czopek, A., Góra, M., Obniska, J., & Kamiński, K. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules, 27(7), 2298. [Link]

-

Rapacz, A., Czopek, A., Góra, M., Obniska, J., & Kamiński, K. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. PubMed. [Link]

-

Kaminski, R. M., Livingood, M. R., & Rogawski, M. A. (2015). Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds. ResearchGate. [Link]

-

Sobaś, P., Rapacz, A., Szafarz, M., Siwek, A., Gryboś, A., & Kamiński, K. (2020). Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain. Pharmacological reports, 72(1), 167–177. [Link]

-

Dhir, A. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57579. [Link]

-

ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]

-

Szafarz, M., Sobaś, P., Siwek, A., Gryboś, A., & Kamiński, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzamides. International journal of molecular sciences, 22(23), 13092. [Link]

-

Góra, M., Rapacz, A., Obniska, J., Czopek, A., & Kamiński, K. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(11), 2549. [Link]

-

Wang, Y., Zhang, Y., Gao, W., Wang, R., & Zhang, L. (2022). Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. Metabolites, 12(5), 419. [Link]

-

Rapacz, A., Czopek, A., Góra, M., Obniska, J., & Kamiński, K. (2022). (PDF) Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. ResearchGate. [Link]

-

ResearchGate. (n.d.). 3‐(2,5‐Dihydro‐1H‐pyrrol‐2‐ylmethoxy)pyridines: Synthesis and Analgesic Activity. [Link]

-

Kumar, A., Kumar, A., Kumar, K., & Sharma, S. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, biochemistry, and behavior, 229, 173602. [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Tukhbatullin, A. A., Zherebtsov, D. A., & Tukhbatullina, R. F. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

-

Bobrov, M. Y., Karelina, T. V., & Stepanova, A. V. (2022). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International journal of molecular sciences, 23(15), 8443. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Tsvetanova, E., Zheleva, D., & Zhelev, M. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(11), 2261. [Link]

-

Starnowska-Sokół, J., Szafarz, M., & Więckowska, A. (2023). indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for 5-HT1A receptors and the serotonin transporter (SERT). Bioorganic & Medicinal Chemistry, 96, 117523. [Link]

Sources

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 13. biomed-easy.com [biomed-easy.com]

- 14. media.jax.org [media.jax.org]

- 15. Rotarod-Test for Mice [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Enduring Significance of the Pyrrolidine-2,5-dione Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, lauded for its ability to explore three-dimensional pharmacophore space due to its sp3-hybridized nature.[1][2] This non-planar scaffold, capable of "pseudorotation," provides a rigid framework that can be strategically functionalized to create compounds with diverse biological activities.[1] Within this class of heterocycles, the pyrrolidine-2,5-dione (succinimide) core is of particular interest. It is a privileged scaffold found in a variety of biologically active molecules, demonstrating a broad therapeutic potential that includes anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

This guide focuses on a specific, yet versatile, derivative: 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1799421-09-2). This compound introduces a primary aminomethyl group at the 3-position of the succinimide ring, offering a key reactive handle for further chemical modifications. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it an attractive building block for drug discovery and development professionals. While the history of this specific compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1799421-09-2 | [6][7][8] |

| Molecular Formula | C₅H₉ClN₂O₂ | [7] |

| Molecular Weight | 164.59 g/mol | [7] |

| Appearance | Solid (predicted) | [9] |

| Purity | ≥95% | [7][9] |

| InChI Key | YYSVAKMGPKUSLU-UHFFFAOYNA-N | [9] |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted pyrrolidine-2,5-diones is most commonly achieved through the aza-Michael addition reaction.[4][10][11] This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione, a plausible and efficient route involves the aza-Michael addition of ammonia to itaconimide (2-methylenesuccinimide), followed by hydrochloride salt formation.

Proposed Synthetic Workflow

Experimental Protocol: A Hypothetical Approach

The following protocol is a predictive methodology based on established principles of aza-Michael additions and salt formation.

Step 1: Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione (Free Base)

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve itaconimide (1.0 eq) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Aza-Michael Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 3-(Aminomethyl)pyrrolidine-2,5-dione free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

-

Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Spectroscopic Characterization: Predicted Signatures

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, including diastereotopic protons on the CH₂ group adjacent to the chiral center. The aminomethyl protons would likely appear as a downfield multiplet. The N-H protons of the imide and the ammonium group may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would feature distinct signals for the two carbonyl carbons of the succinimide ring, the chiral methine carbon, and the methylene carbons of the pyrrolidine ring and the aminomethyl group.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the imide and the ammonium salt, C=O stretching of the imide carbonyls, and C-N stretching.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.

Applications in Drug Discovery and Development

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in several therapeutic areas. The introduction of an aminomethyl group provides a crucial point for diversification, allowing for the synthesis of libraries of compounds for screening.

Anticonvulsant Activity

A significant body of research highlights the anticonvulsant properties of pyrrolidine-2,5-dione derivatives.[4][12] Structure-activity relationship (SAR) studies have shown that substitution at the 3-position of the ring strongly influences the anticonvulsant activity.[12] It is believed that many of these compounds exert their effects by interacting with voltage-gated sodium and calcium channels in the central nervous system.[12] The aminomethyl group of the title compound could be functionalized to introduce various lipophilic or hydrogen-bonding moieties to optimize these interactions.

Anti-inflammatory and Anticancer Potential

Derivatives of pyrrolidine-2,5-dione have also been investigated as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[3] Furthermore, the succinimide ring is a key structural feature in certain anticancer agents. The aminomethyl group can serve as a linker to attach cytotoxic warheads or moieties that target specific cancer-related proteins.

A Versatile Building Block

Beyond its own potential biological activity, this compound is a valuable building block for the synthesis of more complex molecules. The primary amine can undergo a wide range of chemical transformations, including amidation, alkylation, and reductive amination, to introduce diverse functionalities.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its pyrrolidine-2,5-dione core provides a rigid and biologically relevant scaffold, while the aminomethyl group offers a convenient point for chemical modification. Although detailed historical and experimental data for this specific compound are limited, its synthesis can be logically approached through well-established synthetic methodologies like the aza-Michael addition. The known biological activities of related compounds underscore the potential of this molecule as a starting point for the development of novel therapeutics in areas such as epilepsy, inflammation, and oncology. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such versatile building blocks is poised to increase significantly.

References

- Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- de Jong, E., et al. (2019).

- de Jong, E., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.

- Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.

-

ResearchGate. (n.d.). Schematic overview of the cascade reaction of the aza-Michael addition.... Retrieved from [Link]

- Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 849-853.

- Smith, A. M., et al. (2022).

-

Gsrs. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Retrieved from [Link]

-

ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.

-

Frontiers. (n.d.). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

-

Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]

- Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.

-

National Institutes of Health. (n.d.). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Retrieved from [Link]

- Nguyen, K. T., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorganic & Medicinal Chemistry Letters, 19(14), 3832-3835.

- MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

-

MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of succinimide-containing medicines. Retrieved from [Link]

- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

-

PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1799421-09-2 | MFCD27991335 | this compound [aaronchem.com]

- 7. This compound [cymitquimica.com]

- 8. This compound [cymitquimica.com]

- 9. 3-(AMINOMETHYL)PYRROLIDINE-2,5-DIONE HCL | CymitQuimica [cymitquimica.com]

- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 11. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a succinimide core and a primary aminomethyl group, makes it a key intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands[1]. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and protocols are synthesized from established principles and data from analogous structures to offer a predictive yet authoritative resource for researchers.

Chemical Structure and Molecular Properties

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are predicted based on the analysis of structurally similar compounds, such as Boc-protected analogues[3][4].

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 3.9 | m | 1H | CH-CH₂NH₃⁺ | The methine proton at the chiral center is expected to be deshielded by the adjacent carbonyl and aminomethyl groups. |

| ~3.4 - 3.5 | m | 2H | CH₂-NH₃⁺ | The methylene protons of the aminomethyl group are deshielded by the adjacent ammonium group. |

| ~3.0 - 3.2 | m | 2H | CH₂-C=O | The methylene protons adjacent to the carbonyl group are deshielded. |

| ~2.8 - 2.9 | m | 2H | N-H | The imide proton is exchangeable in D₂O and may not be observed. |

| ~8.3 | br s | 3H | NH₃⁺ | The protons of the ammonium group are expected to be broad and downfield. |

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 - 180 | C=O | The carbonyl carbons of the succinimide ring are highly deshielded. |

| ~45 - 48 | CH-CH₂NH₃⁺ | The methine carbon is deshielded by the adjacent carbonyl and aminomethyl groups. |

| ~40 - 43 | CH₂-NH₃⁺ | The methylene carbon of the aminomethyl group is deshielded by the ammonium group. |

| ~35 - 38 | CH₂-C=O | The methylene carbon adjacent to the carbonyl group is deshielded. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative observation of all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Caption: Workflow for NMR sample preparation and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the succinimide ring, the N-H bonds of the imide and the ammonium group, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Medium, Broad | N-H Stretch | Imide (N-H) |

| ~3000-2800 | Strong, Broad | N-H Stretch | Ammonium (NH₃⁺) |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |

| ~1770 | Strong | C=O Stretch (Asymmetric) | Dione (C=O) |